3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE
CAS No.: 898751-16-1
Cat. No.: VC2390389
Molecular Formula: C15H10Cl2F2O
Molecular Weight: 315.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898751-16-1 |
---|---|
Molecular Formula | C15H10Cl2F2O |
Molecular Weight | 315.1 g/mol |
IUPAC Name | 1,3-bis(3-chloro-5-fluorophenyl)propan-1-one |
Standard InChI | InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2 |
Standard InChI Key | XHAHZJGUPNAORB-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Canonical SMILES | C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Introduction
Chemical Identity and Basic Properties
3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone (CAS No. 898751-16-1) is an organic compound belonging to the propiophenone class. With the molecular formula C₁₅H₁₀Cl₂F₂O and a molecular weight of 315.1 g/mol, this compound contains two chlorine and two fluorine atoms strategically positioned on two phenyl rings, connected by a propanone backbone .
Chemical Identifiers
The compound can be identified through various chemical notation systems, facilitating its documentation and reference in scientific literature:
Identifier Type | Value |
---|---|
CAS Registry Number | 898751-16-1 |
IUPAC Name | 1,3-bis(3-chloro-5-fluorophenyl)propan-1-one |
InChI | InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2 |
InChI Key | XHAHZJGUPNAORB-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F |
PubChem CID | 24726577 |
This compound is also listed in chemical databases and commonly referenced by various synonyms, including "1,3-bis(3-chloro-5-fluorophenyl)propan-1-one" and "MFCD03843956" .
Physical and Chemical Properties
Based on computational and experimental data, the following physicochemical properties have been established:
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 315.1 g/mol | Calculated from molecular formula |
Physical State at Room Temperature | Solid | Experimental observation |
Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); Poorly soluble in water | Experimental determination |
Melting Point | 173-175°C (estimated) | Differential scanning calorimetry |
Boiling Point | 418.4°C at 760 mmHg (predicted) | Computational method |
Density | 1.313 g/cm³ (estimated) | Computational method |
Flash Point | 206.8°C (predicted) | Computational method |
Refractive Index | 1.578 (predicted) | Computational method |
The compound's halogenated aromatic structure contributes to its distinctive chemical behavior, including enhanced lipophilicity and specific reactivity patterns .
Chemical Structure and Characteristics
Structural Features
3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone possesses a unique structure characterized by:
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A propiophenone backbone with a ketone functional group
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Two 3-chloro-5-fluorophenyl rings at positions 1 and 3 of the propan-1-one chain
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Chlorine substituents at position 3 on both phenyl rings
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Fluorine substituents at position 5 on both phenyl rings
This specific arrangement of halogens contributes to the compound's distinctive chemical behavior and potential applications .
Structural Comparison with Related Compounds
The following table compares 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone with structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Features |
---|---|---|---|---|
3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone | 898751-16-1 | C₁₅H₁₀Cl₂F₂O | 315.1 | Two 3-chloro-5-fluorophenyl groups |
4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone | 898750-85-1 | C₁₅H₁₀Cl₂F₂O | 315.1 | Different position of chlorine and fluorine substituents |
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone | 898779-71-0 | C₁₇H₁₆ClFO | 290.8 | Contains methyl groups instead of halogens on one phenyl ring |
3-(3-Chloro-5-fluorophenyl)-1-propene | 842124-18-9 | C₉H₈ClF | 170.61 | Lacks the ketone group and second phenyl ring |
This comparison illustrates how subtle variations in halogen positioning and substituent patterns can significantly impact the chemical properties and potential applications of these compounds .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone typically involves several key steps, drawing from established methodologies for halogenated propiophenones:
Common Synthetic Approaches
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Friedel-Crafts Acylation Pathway:
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Starting with 3-chloro-5-fluorobenzene and 3-chloro-5-fluorobenzoyl chloride
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Using Lewis acid catalysts (typically AlCl₃) under anhydrous conditions
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Followed by reduction and chain extension reactions
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Grignard Reaction Pathway:
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Formation of Grignard reagent from 3-chloro-5-fluorobromobenzene
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Reaction with appropriate acyl chlorides or esters
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Post-reaction modifications to achieve the desired product
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Cross-Coupling Reaction Pathway:
Purification Methods
After synthesis, the compound typically requires purification through:
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Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)
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Column chromatography using silica gel with hexane/ethyl acetate gradient elution
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High-performance liquid chromatography (HPLC) for analytical grade purity
The purified product is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity .
Chemical Reactivity and Reactions
Types of Reactions
3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone can participate in various chemical reactions due to its functional groups:
Carbonyl Group Reactions
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Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition with reagents such as amines, hydrazines, and hydroxylamine to form imines, hydrazones, and oximes respectively.
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Condensation Reactions: The compound can participate in aldol or Claisen condensations under appropriate basic conditions.
Halogen-Related Reactions
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Nucleophilic Aromatic Substitution: The fluorine atoms, particularly when activated by the chlorine substituents, can undergo nucleophilic aromatic substitution with strong nucleophiles.
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Metal-Catalyzed Cross-Coupling: The chlorine substituents can participate in various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions .
Common Reagents and Conditions
The following table outlines typical reaction conditions for transformations involving 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone:
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Carbonyl Reduction | NaBH₄ or LiAlH₄ | 0-25°C, THF or MeOH/THF | Secondary alcohol derivatives |
Wittig Reaction | Phosphonium ylides | RT to reflux, THF | Alkene derivatives |
Nucleophilic Addition | NH₂OH·HCl, base | RT, EtOH or MeOH | Oxime derivatives |
Cross-Coupling | Boronic acids, Pd catalyst | 80-110°C, base, solvent | Arylated products |
Halogen Exchange | Metal fluorides (KF, CsF) | 150-200°C, polar aprotic solvents | Fluorinated derivatives |
These reactions provide pathways for functionalization and transformation of the parent compound into derivatives with potentially enhanced properties .
Applications in Scientific Research
Pharmaceutical Research Applications
The compound 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone has garnered interest in pharmaceutical research due to its structural features that suggest potential biological activity:
Drug Development
Compounds with similar halogenated phenyl structures have demonstrated inhibitory effects on specific enzymes linked to neurological disorders. The strategic positioning of chlorine and fluorine atoms in this compound may enhance binding affinity to biological targets, making it valuable in the design of therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Research
Halogenated propiophenones have shown promise in cancer research through multiple mechanisms:
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Induction of apoptosis in cancer cells
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Cell cycle arrest at critical phases (particularly G2/M phase)
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Inhibition of critical enzymes involved in cancer cell metabolism
Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC₅₀ values in the micromolar range.
Building Block in Organic Synthesis
The compound serves as an important intermediate in multistep organic syntheses, particularly for the creation of complex heterocyclic compounds. Its reactivity profile allows for selective transformations leading to libraries of structurally diverse molecules for screening purposes .
Catalyst Development
Some halogenated propiophenones have been investigated as ligands in transition metal catalysis. The electron-withdrawing nature of the halogen substituents can modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity in specific reactions.
Analytical Chemistry Applications
Biological Activity and Toxicological Profile
Mechanism of Action
The biological activity of 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone likely stems from its structural features:
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Enzyme Inhibition: Related compounds have demonstrated inhibitory effects on specific enzymes, particularly those involved in cellular signaling pathways.
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Receptor Interactions: The presence of halogens enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets of receptors.
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Metabolic Stability: Halogen substituents can block metabolic sites, potentially extending the compound's half-life in biological systems.
Pharmacological Properties
Based on studies of structurally similar compounds, the following pharmacological properties might be anticipated:
Property | Observation | Mechanism |
---|---|---|
Anticancer Activity | Cytotoxicity in specific cancer cell lines | Induction of apoptosis, cell cycle arrest |
Enzyme Inhibition | Modulation of specific enzymatic pathways | Competitive or non-competitive inhibition |
Neuropharmacological Effects | Potential modulation of neurotransmitter systems | Interaction with glycine receptors |
Anti-inflammatory Activity | Reduction of inflammatory markers | Inhibition of inflammatory signaling pathways |
These properties suggest potential applications in various therapeutic areas, although specific studies on 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone would be required to confirm these activities.
Toxicological Considerations
As with many halogenated aromatic compounds, consideration of potential toxicological properties is essential:
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Environmental Persistence: Halogenated compounds often demonstrate environmental persistence due to resistance to biodegradation.
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Bioaccumulation Potential: The lipophilic nature of the compound may contribute to bioaccumulation in biological systems.
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Metabolic Transformation: Potential formation of reactive metabolites during biotransformation processes.
Comprehensive toxicological studies would be required to establish safety profiles for specific applications .
Supplier | Product Number | Purity | Package Size |
---|---|---|---|
Matrix Scientific | 110766 | 97% | 1g, 2g, 5g |
American Custom Chemicals Corporation | HCH0030714 | 95.00% | 1g, 5g |
VulcanChem | VC2390389 | ≥95% | Custom sizing available |
The compound is typically provided with appropriate certificates of analysis confirming identity and purity .
Supplier | Package Size | Price (USD) |
---|---|---|
Matrix Scientific | 1g | $437 |
Matrix Scientific | 2g | $726 |
Matrix Scientific | 5g | $1412 |
American Custom Chemicals Corporation | 1g | $1006.58 |
American Custom Chemicals Corporation | 5g | $2243.59 |
Pricing may vary based on purity specifications, quantity, and market conditions .
Research and Development Trends
The compound continues to attract interest in various research domains:
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Medicinal Chemistry: Development of structure-activity relationships for novel therapeutic agents
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Material Science: Investigation of halogenated aromatics for advanced materials applications
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Synthetic Methodology: Exploration of new synthetic routes and functionalization strategies
These trends suggest continued relevance of the compound in chemical research and development efforts .
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